molecular formula C9H18ClNO4 B613071 H-Glu-OtBu.HCl CAS No. 144313-55-3

H-Glu-OtBu.HCl

Cat. No.: B613071
CAS No.: 144313-55-3
M. Wt: 239.7
InChI Key: RKBSTOCWFXYRNS-RGMNGODLSA-N
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Biochemical Analysis

Biochemical Properties

It is known that it can be used for the synthesis of substance P antagonist Substance P is a neuropeptide that functions as a neurotransmitter and neuromodulator

Cellular Effects

Given its role in the synthesis of substance P antagonists, it may influence cell function by modulating neurotransmission and neuromodulation .

Molecular Mechanism

It is known to be a glutamate derivative that can be used for substance P antagonist synthesis . This suggests that it may exert its effects at the molecular level through interactions with biomolecules involved in neurotransmission and neuromodulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-OtBu.HCl typically involves the esterification of L-glutamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Organic solvents like dichloromethane or ethanol

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and solvent concentration .

Chemical Reactions Analysis

Types of Reactions

H-Glu-OtBu.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Glu-OtBu.HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and the preparation of complex organic molecules.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Glu-OtBu.HCl is unique due to its dual tert-butyl ester protection, which provides enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of complex peptides and proteins, where selective protection and deprotection steps are essential .

Properties

IUPAC Name

(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBSTOCWFXYRNS-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144313-55-3
Record name L-Glutamic acid, 1-(1,1-dimethylethyl) ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144313-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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